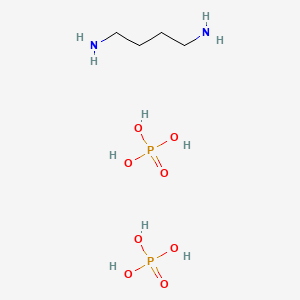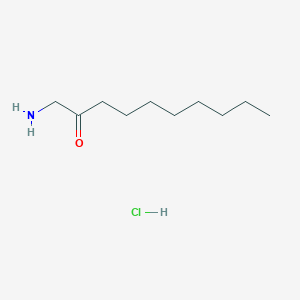
1-Aminodecan-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminodecan-2-one;hydrochloride is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups . This compound is characterized by the presence of an amino group (-NH2) attached to a decanone structure, with the hydrochloride salt form enhancing its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminodecan-2-one;hydrochloride can be synthesized through nucleophilic substitution reactions involving haloalkanes and ammonia. The process typically involves the alkylation of ammonia with a decanone derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of excess ammonia and specific reaction temperatures are crucial to drive the reaction towards the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminodecan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other substituted amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of secondary alcohols.
Substitution: Formation of amides or substituted amines
Wissenschaftliche Forschungsanwendungen
1-Aminodecan-2-one;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-Aminodecan-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The ketone group can undergo nucleophilic addition reactions, further modulating the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Aminodecan-2-one: The non-hydrochloride form, which has different solubility and stability properties.
1-Aminodecan-3-one: A structural isomer with the amino group at a different position, leading to distinct chemical and biological properties.
1-Aminodecan-2-ol: A related compound where the ketone group is reduced to an alcohol .
Uniqueness: 1-Aminodecan-2-one;hydrochloride is unique due to its specific structural features, which confer distinct solubility, stability, and reactivity. Its hydrochloride form enhances its applicability in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
64054-52-0 |
|---|---|
Molekularformel |
C10H22ClNO |
Molekulargewicht |
207.74 g/mol |
IUPAC-Name |
1-aminodecan-2-one;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-3-4-5-6-7-8-10(12)9-11;/h2-9,11H2,1H3;1H |
InChI-Schlüssel |
OGRWOCZNRBSEDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



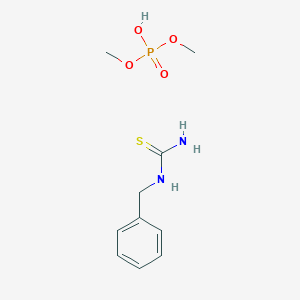
![1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid](/img/structure/B14502059.png)
![2-[3-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14502060.png)
![4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14502069.png)

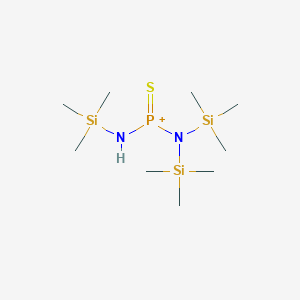
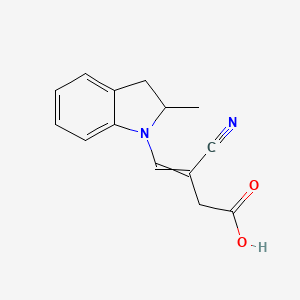
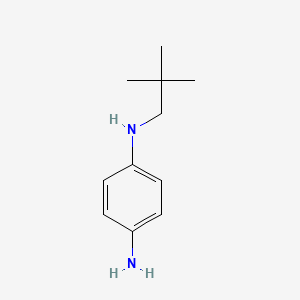
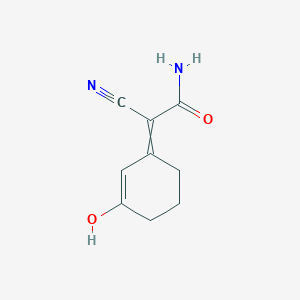
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
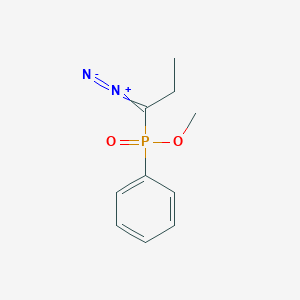
![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
